molecular formula C10H11NO2S B3163980 1-(2-Isothiocyanatoethoxy)-2-methoxybenzene CAS No. 887405-52-9

1-(2-Isothiocyanatoethoxy)-2-methoxybenzene

Cat. No.: B3163980
CAS No.: 887405-52-9
M. Wt: 209.27 g/mol
InChI Key: OXAYYHOCBFQTIK-UHFFFAOYSA-N
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Description

1-(2-Isothiocyanatoethoxy)-2-methoxybenzene is a useful research compound. Its molecular formula is C10H11NO2S and its molecular weight is 209.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-isothiocyanatoethoxy)-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-12-9-4-2-3-5-10(9)13-7-6-11-8-14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAYYHOCBFQTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Isothiocyanatoethoxy 2 Methoxybenzene and Analogues

Strategies for the Construction of the Isothiocyanate Moiety

The transformation of a primary amine into an isothiocyanate is a cornerstone of this synthesis. A variety of reagents and methods have been developed for this purpose, ranging from classical approaches to more modern, greener alternatives.

The most traditional method involves the reaction of a primary amine with thiophosgene (B130339) (CSCl₂). nih.govcbijournal.com This reaction is generally high-yielding and proceeds via a thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to form the isothiocyanate. cbijournal.com However, the high toxicity of thiophosgene has driven the development of numerous alternative methods. chemrxiv.orgrsc.org

A widely used alternative is the decomposition of dithiocarbamate (B8719985) salts. nih.gov These salts are typically formed in situ from the reaction of a primary amine with carbon disulfide (CS₂) in the presence of a base. nih.govchemrxiv.org A subsequent desulfurization step is then required to yield the isothiocyanate. A plethora of reagents can effect this transformation, offering various advantages in terms of yield, reaction conditions, and functional group tolerance. nih.govchemrxiv.org

Common desulfurizing agents include:

p-Toluenesulfonyl chloride (Tos-Cl): A facile and general protocol uses tosyl chloride to mediate the decomposition of the dithiocarbamate salt. organic-chemistry.org

Propane phosphonic acid anhydride (B1165640) (T3P®): This reagent serves as an efficient desulfurating agent for converting dithiocarbamates to isothiocyanates in good yields. organic-chemistry.org

Phenyl chlorothionoformate: This reagent can be used in either a one-pot or a two-step process with solid sodium hydroxide (B78521), providing a versatile route for various amines. organic-chemistry.org The two-step approach is particularly effective for electron-deficient aryl amines. chemrxiv.orgorganic-chemistry.org

Sodium persulfate (Na₂S₂O₈): This method offers a green chemistry approach, using water as the solvent. rsc.org

Iodine: In the presence of a catalyst like tetrabutylammonium (B224687) iodide (TBAI), iodine promotes the desulfurization of dithiocarbamate salts generated from primary amines and CS₂. rsc.org

More recent advancements have focused on avoiding the use of carbon disulfide altogether. One such approach involves the use of thiocarbonyl fluoride, which can be generated in situ. rsc.org Other methods utilize elemental sulfur in conjunction with isocyanides, which can be a greener alternative to traditional reagents. digitellinc.commdpi.com

Table 1: Comparison of Reagents for Isothiocyanate Synthesis from Primary Amines
MethodKey ReagentsAdvantagesDisadvantagesReference
Thiophosgene ReactionThiophosgene (CSCl₂)High yields, well-establishedHighly toxic reagent nih.govcbijournal.com
Dithiocarbamate DecompositionCS₂, Base, Desulfurizing Agent (e.g., Tos-Cl, T3P®, I₂)Avoids thiophosgene, broad scopeRequires stoichiometric desulfurizing agent nih.govrsc.orgorganic-chemistry.org
Chlorothionoformate MethodPhenyl chlorothionoformate, NaOHVersatile (one-pot or two-step)One-pot method less effective for electron-deficient amines organic-chemistry.org
Green Persulfate MethodCS₂, Na₂S₂O₈, WaterUses water as solvent, environmentally friendlyRequires basic conditions rsc.org
Elemental Sulfur MethodIsocyanide, Elemental Sulfur, Amine catalystAvoids toxic reagents like CSCl₂ and CS₂Requires isocyanide precursor digitellinc.commdpi.com

Approaches for the Methoxybenzene Core Functionalization

The synthesis of the precursor amine, 1-(2-aminoethoxy)-2-methoxybenzene, starts from 2-methoxyphenol, also known as guaiacol (B22219). patsnap.com Guaiacol is a readily available compound, often derived from lignin. researchgate.net The key transformation is the etherification of the phenolic hydroxyl group.

A standard approach involves the Williamson ether synthesis. Here, the phenoxide of guaiacol, generated by treatment with a base such as sodium hydroxide or potassium carbonate, is reacted with a 2-haloethylamine derivative. To avoid side reactions with the free amine, a protected form of 2-haloethylamine is typically used, for example, N-(2-bromoethyl)phthalimide. The reaction yields N-(2-(2-methoxyphenoxy)ethyl)phthalimide. Subsequent deprotection, commonly achieved by hydrazinolysis with hydrazine (B178648) hydrate, liberates the primary amine, 1-(2-aminoethoxy)-2-methoxybenzene.

Alternative functionalization strategies for guaiacol and its derivatives have been explored, including esterification and various coupling reactions, though for the synthesis of the target compound, O-alkylation remains the most direct route. epa.govpreprints.org

Design and Synthesis of Structurally Related Analogues

The synthetic routes described are amenable to the creation of a wide array of structurally related analogues.

Variation in the Methoxybenzene Core:

Positional Isomers: Starting with 3-methoxyphenol (B1666288) or 4-methoxyphenol (B1676288) would lead to the corresponding 1-(2-isothiocyanatoethoxy)-3-methoxybenzene and 1-(2-isothiocyanatoethoxy)-4-methoxybenzene analogues.

Substitution on the Aromatic Ring: Guaiacol derivatives with additional substituents on the benzene (B151609) ring (e.g., alkyl, halogen, nitro groups) can be used as starting materials to introduce further diversity. Many of the isothiocyanate synthesis methods are tolerant of a wide range of functional groups. organic-chemistry.orgrsc.org

Variation in the Ethoxy Linker:

Chain Length: Using reagents like N-(3-bromopropyl)phthalimide or N-(4-bromobutyl)phthalimide in the alkylation step would produce analogues with longer alkyl chains between the ether oxygen and the isothiocyanate group.

Branching: Alkylation with branched haloalkylamines would introduce substituents on the linker.

The synthesis of isothiocyanate derivatives of various amino acid esters has also been successfully demonstrated, showcasing the broad applicability of these methods to chiral and multifunctional molecules. mdpi.com

Optimization of Reaction Pathways and Yields

Optimization of the synthesis of 1-(2-isothiocyanatoethoxy)-2-methoxybenzene and its analogues involves careful consideration of reaction conditions for both the etherification and isothiocyanate formation steps.

For the Williamson ether synthesis, key parameters to optimize include the choice of base, solvent, temperature, and reaction time. Phase-transfer catalysts can sometimes be employed to improve yields and reaction rates.

For the crucial isothiocyanate formation step, extensive optimization studies have been reported. For instance, in the synthesis using phenyl chlorothionoformate, dichloromethane (B109758) was identified as an ideal solvent, and the use of solid sodium hydroxide was found to be effective. organic-chemistry.org The choice between a one-pot or two-step process can significantly impact the yield, especially for amines with different electronic properties. chemrxiv.orgorganic-chemistry.org When using dithiocarbamate decomposition methods, the choice of desulfurizing agent and the reaction conditions (e.g., microwave irradiation) can be fine-tuned to maximize yield and minimize reaction time. nih.govmdpi.comresearchgate.net For example, microwave-assisted synthesis has been shown to be a highly efficient protocol for preparing a broad range of isothiocyanates. researchgate.net

Table 2: Example of Yield Optimization in Isothiocyanate Synthesis
Amine SubstrateMethodConditionsYield (%)Reference
Alkyl AminesPhenyl Chlorothionoformate (One-Pot)NaOH, CH₂Cl₂Up to 95% organic-chemistry.org
Electron-Deficient Aryl AminesPhenyl Chlorothionoformate (One-Pot)NaOH, CH₂Cl₂0-35% organic-chemistry.org
Electron-Deficient Aryl AminesPhenyl Chlorothionoformate (Two-Step)NaOH, CH₂Cl₂Up to 99% organic-chemistry.org
Various Alkyl and Aryl AminesDMT/NMM/TsO⁻Microwave, CH₂Cl₂ or H₂O72-96% mdpi.com

Green Chemistry Considerations in Synthesis

Adherence to the principles of green chemistry is increasingly important in synthetic organic chemistry. Several aspects of the synthesis of this compound can be addressed from a green perspective.

The primary concern in traditional isothiocyanate synthesis is the use of highly toxic and volatile reagents like thiophosgene and carbon disulfide. digitellinc.comrsc.org Modern methodologies aim to replace these hazardous substances.

Avoiding Toxic Reagents: The development of methods using elemental sulfur, which is an abundant industrial byproduct, presents a significantly greener alternative. digitellinc.comrsc.org The sulfurization of isocyanides catalyzed by amines is one such sustainable approach. rsc.org

Benign Solvents: The use of water as a solvent, as demonstrated in the sodium persulfate-mediated synthesis, is a major step towards a more environmentally friendly process. rsc.org Other greener solvents like Cyrene™ or γ-butyrolactone (GBL) have also been investigated for isothiocyanate synthesis. rsc.org

Atom Economy and Waste Reduction: Catalytic methods, such as the amine-catalyzed sulfurization of isocyanides, improve atom economy and reduce waste compared to methods requiring stoichiometric reagents. rsc.org Optimizing reaction conditions to minimize byproduct formation and developing simple, chromatography-free purification procedures also contribute to waste reduction. rsc.org

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net

By selecting modern synthetic methods that utilize less hazardous reagents, employ benign solvents, and operate under energy-efficient conditions, the environmental impact of synthesizing this compound and its analogues can be substantially minimized.

Exploration of Biological Activities and Mechanisms in Preclinical Models

In Vitro Cellular and Molecular Assays

In the realm of early-stage drug discovery, in vitro assays serve as a critical first step to characterize the biological activity of a chemical entity. For 1-(2-Isothiocyanatoethoxy)-2-methoxybenzene, these laboratory-based studies have provided initial insights into its molecular interactions and effects on cellular pathways.

Enzyme Inhibition Studies

Currently, there is no publicly available scientific literature detailing specific enzyme inhibition studies conducted on this compound. Therefore, its profile as a potential enzyme inhibitor remains to be characterized.

Receptor Binding Profiling

Comprehensive receptor binding profiling for this compound has not been reported in the accessible scientific literature. The affinity of this compound for various receptors is yet to be determined.

Cellular Pathway Modulation

Investigations into the effects of this compound on cellular signaling pathways have yielded significant findings, particularly in the context of inflammatory responses. In a study utilizing the human monocytic cell line THP-1, the compound, referred to as "compound 1," demonstrated a notable ability to modulate key pathways involved in inflammation and cellular stress responses.

One of the primary mechanisms identified is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Treatment of THP-1 cells with this compound led to a positive modulation of Heme oxygenase-1 (HO-1) protein levels, a well-established downstream target and indicator of Nrf2 activation.

In addition to its effects on the Nrf2 pathway, the compound was also shown to influence the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB pathway is a central mediator of inflammatory responses, and its modulation can impact the production of pro-inflammatory cytokines. The study revealed that this compound significantly reduced the release of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β) in THP-1 cells.

Cell LinePathway ModulatedKey Finding
THP-1Nrf2Positive modulation of HO-1 protein levels, indicating pathway activation.
THP-1NF-κBSignificant reduction in the release of the pro-inflammatory cytokine IL-1β.

Investigation in Select Preclinical In Vivo Models (Non-human)

To complement in vitro findings, preclinical in vivo models are essential for understanding the biological effects of a compound in a whole-organism context.

Pharmacodynamic Assessments in Animal Models

As of the current available scientific literature, there are no published studies detailing the pharmacodynamic assessments of this compound in any animal models. The analysis of the biochemical and physiological effects of the compound in living organisms has not yet been reported.

Efficacy Studies in Disease Models (Non-human)

There is currently no available data from efficacy studies of this compound in non-human disease models. Consequently, its potential therapeutic effects in specific pathological conditions remain undetermined.

Molecular Targets and Pathway Identification

Research to identify the molecular targets of this compound and the cellular pathways it modulates has not been published. Typically, studies in this area would involve a variety of experimental approaches to pinpoint the specific proteins, enzymes, or receptors with which the compound interacts. Techniques such as affinity chromatography, proteomics, and genetic screens are often employed to isolate and identify binding partners.

Once potential targets are identified, further investigation into the downstream signaling pathways would be necessary. This could involve analyzing changes in protein expression, phosphorylation status, or gene expression following treatment with the compound. However, no such studies have been reported for this compound.

Table 1: Hypothetical Molecular Targets and Pathways for this compound (Illustrative) No data is available for this compound. The table below is an example of how such data would be presented if research were available.

Potential Molecular TargetAffected PathwayExperimental Evidence (Hypothetical)Potential Therapeutic Relevance
Protein Kinase XMAPK/ERK SignalingIn vitro kinase assay, Western blot analysisOncology
Nuclear Receptor YInflammatory SignalingLuciferase reporter assay, Gene expression profilingInflammatory Diseases

Phenotypic Screening and High-Throughput Approaches

Phenotypic screening is a method used to discover compounds that produce a desired biological effect in cells or organisms without prior knowledge of the specific molecular target. nih.gov High-throughput screening (HTS) allows for the rapid testing of thousands of compounds in a particular assay. nih.govresearchgate.net

There is no information available in the scientific literature to indicate that this compound has been included in any phenotypic or high-throughput screening campaigns. Such screening efforts would be the initial step in identifying any potential biological activity of the compound.

Table 2: Illustrative Phenotypic Screening Assays This table is for illustrative purposes only, as no screening data exists for this compound.

Screening AssayCell Line/OrganismPhenotypic Endpoint MeasuredPotential Therapeutic Area
Cell Viability AssayCancer Cell Line Panel (e.g., NCI-60)Inhibition of cell proliferationOncology
Anti-inflammatory AssayLPS-stimulated MacrophagesReduction of nitric oxide productionImmunology
Neurite Outgrowth AssayPrimary Neurons or PC12 cellsPromotion of neurite extensionNeuroscience

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Correlating Structural Modifications with Biological Response

The biological response of isothiocyanates is intricately linked to their chemical structure, particularly the nature of the group attached to the reactive isothiocyanate (-N=C=S) moiety. In the case of 1-(2-Isothiocyanatoethoxy)-2-methoxybenzene, two key structural features are the isothiocyanate linker and the methoxybenzene substitution pattern.

The linker connecting the isothiocyanate group to the aromatic ring plays a crucial role in determining the compound's potency and mechanism of action. In this compound, this linker is an ethoxy group (-O-CH₂-CH₂-). Variations in this linker, such as altering its length, flexibility, and chemical nature, can significantly impact the biological activity.

Research on arylalkyl isothiocyanates has demonstrated that the length of the alkyl chain influences their inhibitory potency against certain enzymes and their ability to induce apoptosis in cancer cells. For instance, studies on phenethyl isothiocyanate (PEITC) and its analogs have shown that increasing the chain length from a benzyl (B1604629) (one carbon) to a phenethyl (two carbons) group can enhance activity. nih.gov Longer chains, such as in 4-phenylbutyl isothiocyanate (PBITC) and 6-phenylhexyl isothiocyanate (PHITC), have been found to be even more potent inhibitors of certain metabolic enzymes involved in carcinogenesis compared to PEITC. nih.gov This suggests that the two-carbon chain in the ethoxy linker of this compound is a favorable feature for biological activity.

The introduction of an oxygen atom in the linker, creating an ether linkage, is a key feature of this compound. This modification can alter the molecule's polarity, flexibility, and hydrogen bonding capabilities, which in turn can affect its interaction with biological targets. While direct comparisons are scarce, the principles of medicinal chemistry suggest that the ether oxygen could participate in hydrogen bonding with receptor sites, potentially influencing binding affinity and selectivity.

Table 1: Hypothetical Impact of Linker Variation on Biological Activity of this compound Analogs

Linker ModificationPredicted Impact on Biological ActivityRationale
Shortening the ethoxy chain (e.g., methoxy)Potentially decreased activityShorter chain length may lead to suboptimal positioning within the target's binding site.
Lengthening the ethoxy chain (e.g., propoxy)Potentially altered activity (increase or decrease)Longer chains can increase lipophilicity, which might enhance cell membrane permeability but could also lead to non-specific binding.
Replacing the ether oxygen with sulfur (thioether)Altered electronic and steric propertiesA thioether linkage would change the bond angles, length, and electronic nature of the linker, likely affecting target interaction.
Introducing rigidity (e.g., replacing with a cyclic structure)Potentially increased selectivityA more rigid linker could restrict the conformational freedom of the molecule, leading to a more specific interaction with a particular target.

The presence of a methoxy (B1213986) group (-OCH₃) at the ortho (2-position) of the benzene (B151609) ring in the target compound is significant. A study comparing the antioxidant activity of different methoxyphenyl isothiocyanates found that 2-methoxyphenyl isothiocyanate exhibited lower free radical scavenging ability compared to its meta (3-position) and para (4-position) isomers. nih.gov This suggests that the ortho-methoxy group may exert a steric hindrance effect, potentially influencing the molecule's ability to interact with certain targets.

The electronic effect of the methoxy group is also a key consideration. The methoxy group is an electron-donating group through resonance and can influence the electron density of the aromatic ring and, indirectly, the reactivity of the isothiocyanate group. The position of this group dictates the nature of its electronic influence.

Table 2: Predicted Influence of Methoxy Group Position on the Biological Activity of Isothiocyanatoethoxy-benzene Analogs

Methoxy Group PositionPredicted Impact on Biological ActivityRationale
Ortho (2-position)Potential for steric hindrance, potentially lower activity in some assays. nih.govThe proximity of the methoxy group to the ethoxy linker could restrict conformational flexibility and hinder binding to some biological targets.
Meta (3-position)Potentially higher activity compared to the ortho isomer. nih.govLess steric hindrance compared to the ortho position, which may allow for more favorable interactions with target molecules.
Para (4-position)Potentially higher activity compared to the ortho isomer. nih.govThe para position is sterically unhindered, and the electron-donating effect of the methoxy group can still influence the molecule's properties.
Multiple Methoxy GroupsPotentially increased activity or selectivity.Additional methoxy groups can further modify the electronic and steric properties, potentially leading to enhanced or more specific interactions with biological targets.

This table is based on findings from studies on related methoxyphenyl isothiocyanates, as direct comparative studies on the positional isomers of 1-(2-Isothiocyanatoethoxy)-methoxybenzene are not widely available.

Computational Chemistry Applications in SAR/QSAR

Computational chemistry provides powerful tools to investigate the SAR and QSAR of molecules like this compound, offering insights that can guide the design of more potent and selective analogs.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target protein. For this compound, docking studies could be employed to understand its potential interactions with various biological targets that are known to be modulated by other isothiocyanates, such as tubulin, Keap1, and various enzymes. mdpi.com Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

Molecular dynamics (MD) simulations can then be used to study the stability of the docked complex over time, providing a more dynamic picture of the interaction. MD simulations can help to understand how the flexibility of both the ligand and the protein affects the binding and can be used to calculate binding free energies, which provide a more accurate prediction of binding affinity than docking scores alone. rsc.org

For example, a hypothetical docking study of this compound into the colchicine (B1669291) binding site of tubulin could reveal that the 2-methoxybenzene moiety occupies a hydrophobic pocket, while the ethoxy linker allows the isothiocyanate group to be positioned near a reactive cysteine residue, facilitating covalent bond formation.

In the absence of a known crystal structure for a specific target, ligand-based drug design methods can be employed. These methods rely on the knowledge of other molecules that bind to the same target. By comparing the structural and electronic properties of a series of active isothiocyanates, a pharmacophore model can be developed. This model defines the essential features required for biological activity and can be used to virtually screen for new, potentially active compounds, including derivatives of this compound.

Structure-based drug design, on the other hand, utilizes the three-dimensional structure of the target protein to design new ligands. If the structure of a target protein is known, this compound can be docked into the active site, and modifications can be made to its structure to improve its fit and interactions with the protein. For instance, if the docking study reveals an unoccupied pocket near the 2-methoxy group, a bulkier substituent could be introduced at that position to enhance binding affinity.

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds and their biological activities. QSAR models are a key component of cheminformatics and aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity.

For a series of isothiocyanate analogs, including derivatives of this compound, a QSAR model could be developed by calculating various molecular descriptors (e.g., physicochemical properties, electronic properties, and topological indices) and correlating them with their measured biological activity. Such a model could then be used to predict the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates for further investigation.

Table 3: Key Molecular Descriptors in QSAR Models for Isothiocyanates

Descriptor TypeExample DescriptorsRelevance to Biological Activity
Physicochemical LogP (lipophilicity), Molecular Weight, Polar Surface AreaAffects absorption, distribution, metabolism, and excretion (ADME) properties.
Electronic HOMO/LUMO energies, Dipole Moment, Atomic ChargesInfluences the reactivity of the isothiocyanate group and electrostatic interactions with the target.
Topological Molecular Connectivity Indices, Shape IndicesDescribes the size, shape, and branching of the molecule, which are important for steric interactions with the target.
3D Descriptors van der Waals Volume, Surface AreaProvides information about the three-dimensional structure of the molecule, which is crucial for binding to a specific target site.

This table provides a general overview of descriptors commonly used in QSAR studies of bioactive molecules.

By integrating these computational approaches, a more comprehensive understanding of the SAR and QSAR of this compound can be achieved, facilitating the rational design of novel derivatives with improved therapeutic potential.

Advanced Analytical Characterization and Quantification Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis provides fundamental insights into the chemical structure of 1-(2-Isothiocyanatoethoxy)-2-methoxybenzene by probing the interactions of the molecule with electromagnetic radiation. Each technique offers unique information about the compound's functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would provide critical data for structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The aromatic protons of the 2-methoxyphenyl group would typically appear in the downfield region, approximately between 6.8 and 7.5 ppm. The methoxy (B1213986) group (-OCH₃) would present as a sharp singlet around 3.8 ppm. acdlabs.com The protons of the ethoxy chain (-OCH₂CH₂NCS) would exhibit more complex splitting patterns. The protons on the carbon adjacent to the ether oxygen (-OCH₂-) are expected to resonate around 4.0-4.2 ppm, likely as a triplet. The protons on the carbon adjacent to the isothiocyanate group (-CH₂NCS) would be further downfield due to the electron-withdrawing nature of the NCS group, likely appearing as a triplet around 3.7-3.9 ppm.

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The carbon of the isothiocyanate group (-N=C=S) is characteristically broad and may be difficult to observe, but is expected in the range of 120-140 ppm. glaserchemgroup.comnih.gov The carbons of the benzene (B151609) ring would appear in the aromatic region (110-160 ppm). The methoxy carbon would have a characteristic signal around 55-60 ppm. acdlabs.com The two carbons of the ethoxy chain would be found in the aliphatic region, with the carbon attached to the ether oxygen appearing around 65-70 ppm and the carbon attached to the isothiocyanate group resonating at approximately 45-50 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic-H 6.8 - 7.5 (m) 110 - 160
-OCH₃ ~3.8 (s) 55 - 60
-OCH₂CH₂NCS ~4.1 (t) 65 - 70
-OCH₂CH₂NCS ~3.8 (t) 45 - 50
-NCS - 120 - 140 (broad)

(s = singlet, t = triplet, m = multiplet). Predicted values are based on typical shifts for similar functional groups.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands.

A strong and characteristic sharp band for the asymmetric stretch of the isothiocyanate group (-N=C=S) is expected in the region of 2050-2150 cm⁻¹. chemicalbook.comnist.gov The presence of the aromatic ether would be indicated by strong C-O stretching vibrations. Specifically, an aryl alkyl ether typically shows two strong bands: an asymmetric C-O-C stretch near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. youtube.comblogspot.comlibretexts.org Additionally, C-H stretching vibrations from the aromatic ring and the aliphatic chain would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. fiveable.me

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Intensity
Isothiocyanate (-NCS) Asymmetric Stretch 2050 - 2150 Strong, Sharp
Aromatic Ether (Ar-O-CH₂) Asymmetric C-O-C Stretch ~1250 Strong
Aromatic Ether (Ar-O-CH₂) Symmetric C-O-C Stretch ~1040 Strong
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 3000 Medium

Table 3: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

Electronic Transition Expected λmax (nm)
π → π* ~220 - 230
π → π* ~270 - 280

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected.

The fragmentation pattern would likely involve cleavage at several key bonds. A common fragmentation pathway for ethers is the cleavage of the C-C bond alpha to the oxygen atom. libretexts.orgdocbrown.info Therefore, one might expect to see a significant fragment corresponding to the 2-methoxyphenoxy radical or cation. Another likely fragmentation would be the loss of the isothiocyanate group or parts of the ethoxy chain. The fragmentation of the isothiocyanate moiety itself can also lead to characteristic ions. nih.govacs.org Analysis of the isotopic pattern of the molecular ion peak could also help confirm the presence of sulfur.

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of organic compounds. Developing a robust HPLC method for this compound would be crucial for its quality control.

A reversed-phase HPLC method would likely be suitable for this compound. A C18 column is a common choice for the separation of moderately polar to nonpolar compounds. mdpi.comnih.gov The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to achieve good separation from any potential impurities with different polarities. pnrjournal.com

Detection could be achieved using a UV detector, set at one of the absorption maxima determined by UV-Vis spectroscopy (e.g., around 275 nm). For quantification, a calibration curve would be constructed by analyzing standard solutions of the compound at known concentrations. The method would need to be validated according to established guidelines to ensure its accuracy, precision, linearity, and sensitivity. colab.wsresearchgate.net

Table 4: Proposed Starting Conditions for HPLC Method Development

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a lower percentage of B, increasing to a higher percentage over 15-20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection Wavelength ~275 nm
Injection Volume 10 µL

Lack of Specific Research Data Prevents Detailed Analytical Article on this compound

A thorough investigation of scientific literature and chemical databases has revealed a significant absence of published research detailing the advanced analytical characterization of the chemical compound this compound. Despite extensive searches for data pertaining to its analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Thin Layer Chromatography (TLC), Paper Chromatography (PC), and X-ray Crystallography, no specific experimental findings, data tables, or detailed research reports for this particular molecule could be located.

The initial objective was to construct a comprehensive article structured around a detailed outline focusing on modern analytical techniques for the identification, quantification, and structural elucidation of this compound. However, the foundational scientific data required to populate the specified sections and subsections of the proposed article are not available in the public domain.

While general analytical methodologies for related classes of compounds, such as aromatic isothiocyanates and methoxybenzene derivatives, are well-documented, the strict focus on this compound, as per the instructions, cannot be fulfilled without specific studies on this compound. The creation of a scientifically accurate and detailed article necessitates access to primary research that has subjected this molecule to the analytical techniques .

Consequently, it is not possible to generate the requested article with the required level of scientific rigor, including detailed research findings and interactive data tables, due to the lack of available empirical data for this compound in the scientific literature. Any attempt to do so would be speculative and would not meet the required standards of accuracy and factual reporting.

Future Research Directions and Translational Perspectives

Development of Novel Isothiocyanate-Based Chemical Probes

The isothiocyanate group is a key functional component, known for its ability to form stable covalent bonds with nucleophilic residues on proteins, such as cysteine and lysine. This reactivity makes 1-(2-Isothiocyanatoethoxy)-2-methoxybenzene a candidate for the design of novel chemical probes. These probes could be instrumental in activity-based protein profiling (ABPP), a powerful chemoproteomic strategy used to identify and characterize enzyme function directly in complex biological systems.

Future research could focus on synthesizing derivatives of this compound that incorporate reporter tags, such as fluorophores or biotin. These tagged probes would enable the visualization and identification of protein targets within cells or tissues. For instance, a fluorescently labeled version could be used in cellular imaging to determine the subcellular localization of its binding partners. The methoxybenzene component could influence the compound's solubility, cell permeability, and interaction with specific protein pockets, potentially leading to probes with high selectivity for particular protein families.

Table 1: Potential Characteristics of this compound-Based Chemical Probes

FeaturePotential AdvantageResearch Goal
Covalent ReactivityStable and irreversible binding to target proteins.Design probes for robust and long-lasting labeling of active enzymes.
Structural SpecificityThe methoxybenzene and ethoxy linker may confer selectivity for certain protein binding sites.Develop probes that target specific enzyme classes, such as kinases or proteases.
Modifiable ScaffoldAmenable to the addition of various reporter tags (e.g., fluorophores, biotin).Synthesize a toolkit of probes for different applications like fluorescence microscopy and proteomic analysis.

Exploration of Combination Research Strategies with Other Chemical Entities

The potential bioactivity of this compound could be enhanced through combination with other chemical entities. frontiersin.org Synergistic interactions can lead to improved efficacy and reduced concentrations of individual agents, a strategy commonly employed in cancer therapy. nih.gov Research in this area would involve screening for synergistic effects when this isothiocyanate is combined with known therapeutic agents.

For example, if the compound is found to inhibit a particular cellular pathway, it could be combined with a drug that targets a complementary pathway. This dual-pronged approach could be more effective in overcoming cellular resistance mechanisms. Preliminary studies could involve in vitro cell-based assays to identify promising combinations, followed by more detailed mechanistic investigations to understand the basis of any observed synergy. The ultimate goal would be to identify combination regimens with superior therapeutic indices.

Opportunities in Interdisciplinary Chemical Biology and Medicinal Chemistry Research

The structure of this compound offers a versatile scaffold for interdisciplinary research at the interface of chemical biology and medicinal chemistry. Chemical biologists could utilize this compound to investigate fundamental biological processes. For example, by identifying the protein targets of this molecule, researchers could uncover novel regulatory mechanisms in cellular signaling or metabolism.

Medicinal chemists could focus on optimizing the structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties. This would involve the synthesis of a library of analogues with systematic modifications to the methoxybenzene ring and the ethoxy linker. Structure-activity relationship (SAR) studies would then be conducted to identify the key structural features required for a desired biological effect. This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery. creative-biostructure.com

Addressing Challenges in Preclinical Lead Optimization

Should this compound or its derivatives show promise in initial biological screens, the subsequent phase of preclinical lead optimization would present several challenges that need to be addressed. altasciences.comnuvisan.com A critical aspect of this stage is to improve the "drug-like" properties of the lead compound. creative-biostructure.com

Key challenges in the preclinical optimization of isothiocyanate-containing compounds include:

Metabolic Stability: The compound's susceptibility to metabolic enzymes in the liver and other tissues needs to be evaluated. nuvisan.com Modifications to the structure may be required to enhance its stability and prolong its duration of action.

Bioavailability: The extent to which the compound is absorbed into the systemic circulation after administration is a crucial parameter. Formulation strategies and structural modifications can be explored to improve oral bioavailability.

Off-Target Effects: The reactivity of the isothiocyanate group could lead to interactions with unintended protein targets, potentially causing toxicity. Extensive profiling against a panel of proteins would be necessary to assess its selectivity. altasciences.com

In Vivo Efficacy: Promising in vitro activity must translate to efficacy in animal models of disease. This requires careful study design to select the appropriate models and endpoints.

Addressing these challenges requires a multidisciplinary team of scientists with expertise in medicinal chemistry, pharmacology, and drug metabolism. nuvisan.com The successful navigation of this preclinical phase is essential for the eventual translation of a promising lead compound into a clinical candidate.

Q & A

Q. What are the optimal synthetic routes for 1-(2-isothiocyanatoethoxy)-2-methoxybenzene, and how can reaction conditions be systematically optimized?

The synthesis typically involves functionalizing methoxybenzene derivatives with isothiocyanate groups. A common approach starts with 2-methoxybenzene, which undergoes ethoxylation followed by isothiocyanation. Key variables include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution efficiency.
  • Temperature control : Reactions are often conducted at 50–80°C to balance reactivity and by-product formation.
  • Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate ethoxylation steps .
    Methodological optimization involves Design of Experiments (DoE) to test variables like stoichiometry, solvent polarity, and reaction time. Yield and purity are assessed via HPLC (reverse-phase methods similar to those used for structurally related compounds) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the isothiocyanate group (δ ~125–135 ppm for 13^13C in N=C=S) and methoxy/ethoxy substituents.
  • Mass Spectrometry : High-resolution MS (e.g., ESI-QTOF) validates molecular weight (193.20 g/mol) and isotopic patterns.
  • HPLC : Reverse-phase columns (e.g., Newcrom R1) with UV detection at 254 nm assess purity and stability under ambient conditions .

Q. How does the reactivity of the isothiocyanate group in this compound compare to other aromatic isothiocyanates?

The electrophilic isothiocyanate group reacts readily with nucleophiles (e.g., amines, alcohols). However, steric hindrance from the ethoxy-methoxybenzene backbone may reduce reaction rates compared to simpler aryl isothiocyanates. Comparative kinetic studies using UV-Vis or IR spectroscopy can quantify reactivity differences .

Advanced Research Questions

Q. What strategies mitigate side reactions during nucleophilic additions to this compound?

Common side reactions include hydrolysis of the isothiocyanate group to thioureas (in aqueous media) or dimerization. Mitigation strategies:

  • Moisture control : Use anhydrous solvents and inert atmospheres (N₂/Ar).
  • Temperature modulation : Lower temperatures (0–25°C) reduce hydrolysis rates.
  • Catalytic additives : Triethylamine scavenges protons, stabilizing reactive intermediates .

Q. How can computational modeling predict the regioselectivity of reactions involving this compound?

Density Functional Theory (DFT) calculations assess electronic effects of substituents. For example:

  • The methoxy group donates electron density via resonance, activating the benzene ring’s ortho/para positions.
  • The isothiocyanate group’s electron-withdrawing nature directs nucleophiles to specific sites. Molecular electrostatic potential maps and frontier orbital analysis validate predictions .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 60–85% in literature) may arise from:

  • Impurity profiles : Unreacted starting materials or moisture contamination.
  • Scaling effects : Heat/mass transfer inefficiencies in larger batches.
    Resolution involves rigorous kinetic profiling (e.g., in situ IR monitoring) and reproducibility studies under controlled conditions (e.g., Glovebox for moisture-sensitive steps) .

Q. What are the applications of this compound in polymer science, and how does its structure influence material properties?

The isothiocyanate group enables crosslinking in polyurethanes or polyureas. Structural features:

  • Ethoxy spacer : Enhances flexibility in polymer chains.
  • Methoxy group : Improves solubility in organic solvents for processing.
    Advanced applications include stimuli-responsive hydrogels, where the compound’s reactivity with diols or diamines is leveraged for tunable mechanical properties .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(2-Isothiocyanatoethoxy)-2-methoxybenzene
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1-(2-Isothiocyanatoethoxy)-2-methoxybenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.